molecular formula C10H18N2O2 B2744092 2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 861210-08-4

2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2744092
CAS No.: 861210-08-4
M. Wt: 198.266
InChI Key: MEDKOTQASQRTIM-UHFFFAOYSA-N
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Description

2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that includes a tert-butyl group, a hydroxyethyl group, and a methyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a β-keto ester, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazolone ring or other functional groups.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the pyrazolone ring may result in a dihydropyrazolone derivative.

Scientific Research Applications

2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or analgesic effects.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
  • 2-(tert-butyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-thione
  • 2-(tert-butyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7-8(5-6-13)9(14)12(11-7)10(2,3)4/h11,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDKOTQASQRTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C(C)(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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